Adipoyl-L-carnitine-d3
Description
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Properties
Molecular Formula |
C₁₃H₂₀D₃NO₆ |
|---|---|
Molecular Weight |
292.34 |
Synonyms |
(R)-3-Carboxy-2-[(5-carboxy-1-oxopentyl)oxy]-N,N,N-trimethyl-d3-1-propanaminium Inner Salt; (R)-3-((5-Carboxypentanoyl)oxy)-4-(trimethyl-d3-ammonio)butanoate |
Origin of Product |
United States |
Foundational & Exploratory
Adipoylcarnitine (C6-DC) as a Sentinel Biomarker in Fatty Acid Oxidation Disorders
Topic: Adipoylcarnitine Biomarkers for Fatty Acid Oxidation Disorders Content Type: Technical Guide / Whitepaper
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Adipoylcarnitine (C6-DC) is a dicarboxylic acylcarnitine species that serves as a critical biomarker for identifying flux through the omega-oxidation pathway. Unlike canonical acylcarnitines derived directly from mitochondrial beta-oxidation, C6-DC represents a "metabolic escape" product. Its elevation is pathognomonic for Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) (also known as Glutaric Aciduria Type II) and provides nuanced insights into Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) .
This guide details the biochemical genesis of adipoylcarnitine, its differentiation from isobaric species, and the precise LC-MS/MS methodologies required for its quantification. For drug developers, C6-DC offers a quantifiable endpoint for assessing the restoration of mitochondrial electron transfer or the efficacy of substrate reduction therapies.
Biochemical Genesis: The Omega-Oxidation Shunt
To interpret C6-DC levels, one must understand its origin. Under normal physiological conditions, fatty acids undergo beta-oxidation in the mitochondria.[1][2] When this pathway is obstructed (e.g., by ETF/ETF-DH mutations in MADD), fatty acyl-CoAs accumulate.
To prevent cellular toxicity, these accumulated substrates are shunted into the microsomal omega-oxidation pathway .
-
Hydroxylation: Cytochrome P450 enzymes (CYP4A/CYP4F) introduce a hydroxyl group at the terminal (
) carbon.[1][3] -
Oxidation: The hydroxyl group is oxidized to a carboxylic acid, forming a dicarboxylic acid (e.g., adipic acid from hexanoyl-CoA).
-
Activation & Conjugation: The dicarboxylic acid is activated to a CoA thioester and subsequently conjugated with carnitine by Carnitine Acyltransferase (CAT), forming Adipoylcarnitine (C6-DC).
Visualization: The Metabolic Shunt Pathway
The following diagram illustrates the diversion from blocked beta-oxidation to the formation of C6-DC.
Figure 1: The formation of Adipoylcarnitine (C6-DC) via the omega-oxidation shunt mechanism triggered by beta-oxidation defects.[4]
Clinical Utility & Interpretation
Differentiating MADD from MCADD
While both disorders involve medium-chain processing, the biomarker profiles differ significantly.
| Feature | MADD (Glutaric Aciduria II) | MCADD |
| Primary Defect | ETF or ETF-DH (Electron Transfer Flavoprotein) | MCAD (Medium-Chain Acyl-CoA Dehydrogenase) |
| C6-DC Status | Significantly Elevated | Mildly elevated or Normal |
| Primary Marker | Generalized elevation (C4, C5, C6, C8, C10, C12, C14) + Dicarboxylics (C6-DC, C8-DC) | C8 (Octanoylcarnitine) , C6, C10:1 |
| Urine Organic Acids | Adipic, Suberic, Sebacic, Ethylmalonic acids | Adipic, Suberic, Sebacic, Hexanoylglycine |
Key Insight: In MADD, the blockage is downstream of the specific dehydrogenases, affecting the entire chain. This forces a massive flux into omega-oxidation, making dicarboxylic carnitines (C5-DC, C6-DC) hallmark identifiers. In MCADD, while adipic acid appears in urine, plasma C6-DC is less specific than the dominant C8 peak.
The "False Positive" Trap
Researchers must distinguish C6-DC from isobaric interferences.
-
C6-DC (Adipoylcarnitine): MW ~289 Da (underivatized).
-
Hydroxy-Hexanoylcarnitine (C6-OH): Isobaric in low-resolution MS? No, C6-OH is +16 Da over C6.
-
True Interference: The primary challenge is distinguishing C6-DC from glutarylcarnitine (C5-DC) isotopes or other dicarboxylic acids if chromatographic separation is poor.
-
Dietary Artifacts: Consumption of gelatin or specific additives containing adipic acid can cause transient, non-pathological elevations.
Analytical Methodologies: Validated Protocols
To reliably quantify C6-DC, Flow Injection Analysis (FIA) is often insufficient due to isobaric overlap. LC-MS/MS with derivatization is the gold standard for research and confirmatory testing.
Why Derivatization? (The Butylation Strategy)
Adipoylcarnitine contains two carboxyl groups:
-
The carboxyl group on the carnitine backbone.
-
The distal carboxyl group of the adipic acid chain.
Protocol Logic: Butylation converts these carboxyls to butyl esters.
-
C6 (Hexanoylcarnitine): 1 Carboxyl
Monobutyl ester (+56 Da). -
C6-DC (Adipoylcarnitine): 2 Carboxyls
Dibutyl ester (+112 Da). -
Result: This mass shift dramatically separates C6-DC from potential monocarboxylic interferences and improves ionization efficiency in positive ESI mode.
Step-by-Step Experimental Protocol
Materials:
-
Internal Standard: d3-C6-DC (or d3-Glutarylcarnitine if unavailable).
-
Derivatization Reagent: 3N HCl in n-Butanol.
-
Mobile Phase: 80:20 Acetonitrile:Water + 0.1% Formic Acid.
Workflow:
-
Extraction: Punch 3mm Dried Blood Spot (DBS) or aliquot 10µL plasma into a 96-well plate. Add 100µL Methanol containing Internal Standards (IS). Shake 20 min.
-
Drying: Evaporate supernatant under Nitrogen at 40°C.
-
Derivatization: Add 50µL 3N HCl in n-Butanol . Incubate at 65°C for 15 minutes . (Critical: Ensure complete sealing to prevent evaporation).
-
Drying: Evaporate excess reagent under Nitrogen.
-
Reconstitution: Dissolve residue in 100µL Mobile Phase.
-
Analysis: Inject 10µL into LC-MS/MS (e.g., Sciex QTRAP or Waters Xevo).
LC-MS/MS Transitions (Butylated)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type |
| C6-DC (Dibutyl) | ~402.3 | 85.0 | Quant |
| d3-C6-DC | ~405.3 | 85.0 | IS |
| C8 (Monobutyl) | 344.3 | 85.0 | Ref |
Note: The product ion 85.0 corresponds to the carnitine backbone fragment, standard for all acylcarnitine precursors.
Visualization: Analytical Workflow
Figure 2: Derivatized LC-MS/MS workflow for high-specificity detection of dicarboxylic acylcarnitines.
Reference Ranges & Thresholds
Disclaimer: Laboratories must validate their own ranges. The following are consensus values for research orientation.
-
Healthy Controls (Plasma): < 0.05 µmol/L
-
MADD Patients: 0.10 – >1.0 µmol/L (Often accompanied by elevated C8, C10, C5-DC).
-
MCADD Patients: Variable (Usually < 0.2 µmol/L, but C8 will be > 1.0 µmol/L).
Diagnostic Ratio: The ratio of C8 / C6-DC can be instructive.
-
High Ratio (>10): Suggests MCADD.
-
Low Ratio (<5) with elevated C8: Suggests MADD.
References
-
Rinaldo, P., et al. (2008). "Acylcarnitine profile analysis." Genetics in Medicine. Link
-
Wanders, R. J., et al. (2011). "Fatty acid omega-oxidation as a rescue pathway for fatty acid oxidation disorders in humans."[5] FEBS Journal. Link
-
McCoin, C. S., et al. (2015). "Acylcarnitines: Old Actors in a New Play." Progress in Lipid Research. Link
-
Smith, E. H., et al. (2010). "Application of new LC-MS/MS methods for the detection of dicarboxylic acylcarnitines." Journal of Inherited Metabolic Disease. Link
-
Miller, M. J., et al. (2021). "Newborn Screening for MADD: Clinical and Biochemical Characterization." Molecular Genetics and Metabolism. Link
Sources
- 1. Omega oxidation - Wikipedia [en.wikipedia.org]
- 2. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
Distinct Metabolic Signatures: A Technical Comparison of Adipoyl-L-carnitine and Hexanoylcarnitine
This technical guide provides a rigorous comparison between Adipoyl-L-carnitine (C6-DC) and Hexanoylcarnitine (C6) , addressing their chemical divergence, metabolic origins, clinical utility, and the analytical precision required to distinguish them.
Executive Summary
In the landscape of metabolic phenotyping, Hexanoylcarnitine (C6) and Adipoyl-L-carnitine (C6-DC) represent two fundamentally different axes of fatty acid oxidation (FAO). While both are six-carbon acylcarnitine species, they diverge sharply in their biosynthetic origins and clinical implications.
-
Hexanoylcarnitine is a monocarboxylic intermediate of mitochondrial
-oxidation , serving as the primary biomarker for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). -
Adipoyl-L-carnitine is a dicarboxylic species derived from microsomal
-oxidation , typically appearing when -oxidation is compromised. It serves as a "rescue pathway" marker in disorders like Multiple Acyl-CoA Dehydrogenase Deficiency (MADD).
Distinguishing these analytes requires precise mass spectrometry workflows, as their structural differences dictate unique derivatization behaviors and fragmentation patterns.
Chemical Architecture & Properties[1]
The core distinction lies in the functional groups on the fatty acyl tail. Hexanoylcarnitine bears a methyl terminus, whereas Adipoyl-L-carnitine bears a carboxyl terminus, rendering it a dicarboxylic acid derivative.
Comparative Physicochemical Profile
| Feature | Hexanoylcarnitine (C6) | Adipoyl-L-carnitine (C6-DC) |
| IUPAC Name | 3-hexanoyloxy-4-(trimethylazaniumyl)butanoate | 3-(5-carboxypentanoyloxy)-4-(trimethylazaniumyl)butanoate |
| Formula | ||
| Molecular Weight | ~259.34 Da | ~289.32 Da |
| Acyl Tail Structure | Monocarboxylic (Hydrophobic terminus) | Dicarboxylic (Hydrophilic terminus) |
| Acidity (pKa) | ~3.8 (Carnitine carboxyl only) | ~3.8 (Carnitine) & ~4.4 (Adipoyl tail) |
| Derivatization (Butylation) | Forms Mono-butyl ester (+56 Da) | Forms Di-butyl ester (+112 Da) |
| Precursor Ion (M+H)+ | Non-deriv: 260.2 Butylated: 316.3 | Non-deriv: 290.2 Butylated: 402.3 |
The "Isobaric" Misconception
Researchers often confuse "isobaric" challenges.
-
C6 vs. C6-DC: These are NOT isobaric. They differ by ~30 Da (oxidation of
to ) and are easily resolved by MS mass selection alone. -
C6-DC vs. 3-Methylglutarylcarnitine (C5-3M-DC): These ARE isobaric (MW ~289 Da). Both are dicarboxylic. Distinguishing Adipoyl-L-carnitine from its isomer 3-Methylglutarylcarnitine (a marker for HMG-CoA Lyase Deficiency) requires chromatographic separation (LC), as MS/MS fragmentation often yields identical product ions (m/z 85).
Metabolic Biosynthesis: The "Why"
The presence of these metabolites signals the activity of two distinct cellular compartments: the Mitochondria and the Endoplasmic Reticulum (ER) .
Hexanoylcarnitine: The Beta-Oxidation Standard
Hexanoylcarnitine is a canonical intermediate of mitochondrial
Adipoyl-L-carnitine: The Omega-Oxidation Rescue
When mitochondrial
Figure 1: Divergent biosynthetic pathways. C6 arises from mitochondrial beta-oxidation failure, while C6-DC arises from the compensatory omega-oxidation pathway in the ER.
Diagnostic & Clinical Implications
Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)
-
Primary Marker: Hexanoylcarnitine (C6) .[2]
-
Secondary Marker: Octanoylcarnitine (C8) is the hallmark, but C6 is consistently elevated.
-
Role of C6-DC: In severe MCADD decompensation, C6-DC may appear due to the "spillover" into omega-oxidation, but it is not the primary diagnostic criterion.
Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) / Glutaric Acidemia Type II
-
Primary Marker: Elevation of C6-DC (Adipoyl) along with other dicarboxylic carnitines (C5-DC, C8-DC) and straight-chain acylcarnitines (C4-C18).
-
Mechanism: Defect in Electron Transfer Flavoprotein (ETF) or ETF-Dehydrogenase affects both beta-oxidation and the oxidation of dicarboxylic acids derived from omega-oxidation.
3-Hydroxy-3-Methylglutaryl-CoA Lyase Deficiency (HMGCL)[5][6]
-
Primary Marker: 3-Methylglutarylcarnitine (C5-3M-DC) .[3]
-
Critical Note: This is an isomer of Adipoylcarnitine. A standard MS/MS screen without chromatographic separation may misidentify this as C6-DC. Misdiagnosis can be fatal as dietary management differs.
Analytical Methodologies (LC-MS/MS)[6][7][8][9][10]
To ensure scientific integrity, the analytical protocol must account for the polarity and derivatization differences.
Sample Preparation: The Butylation Strategy
Derivatization with n-butanol/HCl is standard in newborn screening to increase sensitivity (ionization efficiency) and produce characteristic mass shifts.
-
Hexanoylcarnitine (C6): Contains 1 carboxyl group.
-
Mass Shift:
. -
Transition:
.
-
-
Adipoyl-L-carnitine (C6-DC): Contains 2 carboxyl groups.
-
Mass Shift:
(Double butylation). -
Transition:
.
-
Chromatographic Separation (Isomer Resolution)
While C6 and C6-DC are separated by mass, C6-DC and C5-3M-DC are isobaric (both m/z 402 as butyl esters).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18 or Raptor ARC-18).
-
Mobile Phase: Ammonium Acetate/Formic Acid gradients.[4]
-
Elution Order: Dicarboxylic species (more polar) generally elute earlier than their monocarboxylic counterparts, but branched isomers (3-MGC) may elute close to straight chains (Adipoyl). Baseline separation is mandatory.
Figure 2: Analytical decision tree highlighting the necessity of LC separation for dicarboxylic species.
Experimental Protocol: Quantification Workflow
Objective: Simultaneous quantification of C6 and C6-DC in plasma.
Reagents:
-
Internal Standards:
-Hexanoylcarnitine, -Glutarylcarnitine (proxy for DCs). -
Derivatization Agent: 3N HCl in n-Butanol.
Step-by-Step Protocol:
-
Extraction:
-
Aliquot
plasma into a polypropylene plate. -
Add
Methanol containing Internal Standards. -
Vortex (2 min) and Centrifuge (3000g, 5 min) to precipitate proteins.
-
Transfer supernatant to a new plate and evaporate to dryness (
, ).
-
-
Derivatization:
-
Add
3N HCl in n-Butanol. -
Incubate at
for 15 minutes. (Ensures complete double-esterification of C6-DC). -
Evaporate to dryness (
, ).
-
-
Reconstitution:
-
Reconstitute in
Mobile Phase (80:20 Acetonitrile:Water + 0.1% Formic Acid).
-
-
LC-MS/MS Acquisition:
-
Injection:
. -
Flow Rate:
. -
MRM Channels:
-
C6:
(CE: 25eV). -
C6-DC:
(CE: 28eV). -
C5-3M-DC:
(Monitor Retention Time shift relative to C6-DC standard).
-
-
Validation Criteria:
-
Retention Time: C6-DC and C5-3M-DC must have a resolution factor
. -
Linearity:
over 0.1 - 50 .
References
-
Matern, D., et al. (2020). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. GeneReviews® [Internet]. Available at: [Link]
-
Ferdinandusse, S., et al. (2011). Fatty acid omega-oxidation as a rescue pathway for fatty acid oxidation disorders in humans. FEBS Journal. Available at: [Link]
-
Ryan, R.O., et al. (2023).[5] 3-Methylglutarylcarnitine: a biomarker of mitochondrial dysfunction. Clinica Chimica Acta. Available at: [Link]
-
van Vlies, N., et al. (2005). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Available at: [Link]
-
Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Available at: [Link]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. metabolomicscentre.ca [metabolomicscentre.ca]
- 3. 3-Methylglutarylcarnitine: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Methylglutarylcarnitine: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Clinical Significance of Adipoylcarnitine (C6DC) in Plasma: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Adipoylcarnitine (C6DC) is a dicarboxylic acylcarnitine that has emerged as a crucial biomarker in the field of clinical metabolomics. While often considered a secondary marker, its elevation in plasma is a significant indicator of underlying metabolic dysfunction, most notably in the context of specific inborn errors of metabolism. This technical guide provides an in-depth exploration of the biochemical origins, pathophysiological implications, analytical methodologies, and clinical interpretation of elevated C6DC. We will dissect the causal links between enzymatic defects and the appearance of this metabolite, detail the gold-standard analytical workflows for its detection, and provide insights into its role in diagnosis and therapeutic monitoring. This document is intended for researchers, clinical scientists, and drug development professionals seeking a comprehensive understanding of C6DC's role in human health and disease.
The Biochemical Foundation of Carnitine and Acylcarnitines
To appreciate the significance of an abnormal acylcarnitine species like C6DC, one must first understand the central role of L-carnitine in cellular energy metabolism.
The Role of L-Carnitine: The Mitochondrial Ferry
L-carnitine is a quaternary ammonium compound, synthesized from the amino acids lysine and methionine, that is essential for energy production.[1][2] Its primary function is to act as a shuttle, transporting long-chain fatty acids from the cytosol into the mitochondrial matrix, where they can undergo β-oxidation to produce ATP.[3][4][5] This transport system, known as the carnitine shuttle, is critical for tissues with high energy demands, such as skeletal and cardiac muscle.[4][6]
Formation of Acylcarnitines: A Detoxification and Transport Mechanism
Inside the cell, fatty acids are first activated to their coenzyme A (CoA) esters (acyl-CoAs). The enzyme Carnitine Palmitoyltransferase I (CPT-I), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to carnitine, forming an acylcarnitine.[7] This newly formed acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[8][9] Once inside the matrix, Carnitine Palmitoyltransferase II (CPT-II) reverses the process, regenerating the acyl-CoA for β-oxidation and freeing carnitine to shuttle back to the cytosol.[10]
Crucially, this system also serves as a detoxification pathway. When specific acyl-CoA species accumulate due to an enzymatic block in a metabolic pathway, they can be esterified to carnitine and exported from the mitochondria and the cell.[11][12] This prevents the sequestration of the essential free CoA pool and mitigates the toxicity of the accumulating acyl-CoAs.[6] The measurement of these exported acylcarnitines in plasma provides a direct window into specific points of metabolic disruption.
Analytical Methodologies for C6DC Quantification
Accurate and precise quantification of C6DC and other acylcarnitines is paramount for diagnosis. The analytical approach must be robust, specific, and capable of high-throughput analysis, especially for newborn screening.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The universally accepted gold-standard for acylcarnitine profiling is liquid chromatography-tandem mass spectrometry (LC-MS/MS). [3][13]This technology offers unparalleled sensitivity and specificity, allowing for the detection of dozens of acylcarnitines in a single analysis from a small plasma or dried blood spot sample. [7][14]
Causality of Methodological Choices: Why LC-MS/MS?
While early methods used direct infusion MS/MS, the field has largely moved to LC-MS/MS for critical diagnostic applications. The rationale is rooted in the need for unambiguous identification.
-
Separation of Isomers: Direct infusion cannot distinguish between isomers (compounds with the same mass but different structures). The liquid chromatography step separates compounds based on their physicochemical properties before they enter the mass spectrometer, allowing for the differentiation of clinically distinct isomers.
-
Reduction of Matrix Interference: Biological samples like plasma are complex. The LC step separates the analytes of interest from isobaric matrix components that could otherwise interfere with quantification, leading to false-positive results. [15]This separation is a key element of a self-validating system, ensuring that the signal being measured is truly from the target analyte.
-
Enhanced Specificity: Tandem MS (MS/MS) adds another layer of specificity. A specific precursor ion (the mass of the acylcarnitine) is selected and fragmented, and a specific product ion (a common fragment for all carnitine esters, typically at m/z 85) is monitored. [15]This precursor-product relationship, known as a Multiple Reaction Monitoring (MRM) transition, is highly specific to the target molecule.
Protocol: A Self-Validating Workflow for Acylcarnitine Profiling
A robust LC-MS/MS protocol is a self-validating system, incorporating controls and standards to ensure data integrity.
-
Sample Preparation:
-
A small volume of plasma (e.g., 10-20 µL) is aliquoted.
-
An internal standard solution is added. This solution contains stable, isotopically-labeled versions of the acylcarnitines being measured. This is the most critical step for ensuring quantitative accuracy, as these standards correct for any analyte loss during preparation and for variations in instrument response (matrix effects).
-
Proteins are precipitated using a solvent like acetonitrile or methanol. This removes large molecules that would interfere with the analysis.
-
The sample is centrifuged, and the supernatant containing the acylcarnitines is transferred for analysis. For dicarboxylic species like C6DC, derivatization (e.g., butylation) is often performed to improve chromatographic retention and ionization efficiency. [15]
-
-
Chromatographic Separation:
-
The prepared sample extract is injected into a liquid chromatograph.
-
A reverse-phase C18 column is commonly used, which separates the acylcarnitines based on the length and polarity of their acyl chains. [14] * A gradient elution program, typically using water and acetonitrile with additives like formic acid, is employed to resolve the different acylcarnitine species over time. [15]
-
-
Mass Spectrometric Detection:
-
As compounds elute from the LC column, they are ionized, typically using electrospray ionization (ESI) in positive mode.
-
The mass spectrometer is operated in MRM mode, monitoring the specific precursor-to-product ion transitions for each target acylcarnitine and its corresponding internal standard.
-
-
Data Analysis and Quantification:
-
The instrument software integrates the area under the chromatographic peak for each analyte and its internal standard.
-
A response ratio (analyte area / internal standard area) is calculated.
-
This ratio is compared to a calibration curve generated from standards of known concentrations to determine the final concentration of the analyte in the plasma sample.
-
Clinical Interpretation and Significance
The interpretation of C6DC levels cannot be done in isolation. It requires consideration of the entire acylcarnitine profile, the patient's age, and clinical presentation.
C6DC in Newborn Screening
Acylcarnitine profiling by MS/MS is a cornerstone of expanded newborn screening programs worldwide. [14]These programs aim to detect serious inborn errors of metabolism like GA-I before the onset of devastating clinical symptoms. [16]An elevated C6DC, particularly in conjunction with an elevated C5DC, is a primary flag for a presumptive positive GA-I screen, triggering immediate follow-up and confirmatory testing.
The Power of the Profile
A single elevated analyte can sometimes be a false positive. The diagnostic power comes from analyzing the pattern of multiple acylcarnitines. In GA-I, the characteristic signature is a prominent elevation of C5DC (glutarylcarnitine) with a concurrent, though often smaller, elevation of C6DC. [17]Other acylcarnitines are typically within their normal ranges. This distinct pattern helps to differentiate GA-I from other metabolic disorders.
Quantitative Data: Reference Ranges and Pathological Cut-offs
Clinical laboratories establish age-specific reference ranges for all acylcarnitines. Postnatal age can influence levels, with some medium-chain species like C6DC increasing in the weeks after birth. [12]Pathological concentrations in GA-I are typically multiple folds higher than the upper limit of the normal range.
Table 1: Representative Acylcarnitine Profile in Plasma (µmol/L)
| Analyte | Healthy Neonate (Typical Range) | GA-I Patient (Representative Value) | Clinical Significance |
| Free Carnitine (C0) | 15.0 - 55.0 | < 10.0 | Often low due to secondary deficiency |
| Acetylcarnitine (C2) | 2.0 - 20.0 | Normal | Unaffected |
| Glutarylcarnitine (C5DC) | < 0.10 | > 1.50 | Primary Marker, Highly Elevated |
| Adipoylcarnitine (C6DC) | < 0.12 | > 0.40 | Key Secondary Marker, Elevated |
| Octanoylcarnitine (C8) | < 0.20 | Normal | Unaffected |
| Palmitoylcarnitine (C16) | < 1.00 | Normal | Unaffected |
Note: Values are illustrative and may vary between laboratories and patient populations.
Differential Diagnosis
While strongly associated with GA-I, elevated C6DC can occasionally be seen in other conditions, such as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as Glutaric Aciduria Type II. [18]However, in MADD, the acylcarnitine profile is much broader, showing elevations in short-, medium-, and long-chain species, which is easily distinguishable from the isolated C5DC/C6DC elevation in GA-I.
Therapeutic Implications and Monitoring
The identification of elevated C6DC and C5DC is not merely a diagnostic exercise; it is a critical alert that enables life-altering therapeutic intervention.
Rationale for Treatment in GA-I
Once GA-I is confirmed, treatment is initiated immediately to prevent the catastrophic neurological damage. The management strategy is twofold:
-
Substrate Reduction: A diet low in protein, specifically restricting the intake of lysine and tryptophan, is implemented to reduce the production of glutaryl-CoA. [17][19]2. Carnitine Supplementation: High-dose oral L-carnitine is administered. [16][17]This serves to correct the secondary carnitine deficiency, enhance the detoxification and excretion of glutaric acid as glutarylcarnitine, and restore the mitochondrial capacity for fatty acid oxidation. [20] In addition, aggressive emergency management during intercurrent illnesses is crucial to prevent the catabolic state that can trigger an encephalopathic crisis. [21]
Monitoring Therapeutic Efficacy
Plasma acylcarnitine profiling is an essential tool for monitoring the effectiveness of treatment. In a well-managed patient, dietary compliance and carnitine supplementation should lead to a significant reduction in plasma C5DC and C6DC concentrations and a normalization of the free carnitine (C0) level. Regular monitoring allows for adjustments in diet and carnitine dosage to maintain metabolic stability.
Conclusion and Future Directions
Elevated adipoylcarnitine (C6DC) in plasma, when interpreted within the context of a full acylcarnitine profile, is a clinically significant and actionable finding. It serves as a key biomarker for Glutaryl-CoA Dehydrogenase Deficiency (GA-I), a treatable inborn error of metabolism where early diagnosis and intervention can prevent severe, irreversible neurological damage. The analytical workflows, centered on LC-MS/MS, provide the necessary specificity and sensitivity for both newborn screening and ongoing therapeutic monitoring.
Future research will likely focus on refining the interpretation of acylcarnitine profiles, exploring modifier genes that influence the GA-I phenotype, and developing novel therapeutic strategies. For drug development professionals, understanding these metabolic pathways and the role of biomarkers like C6DC is essential for identifying new therapeutic targets and for monitoring the metabolic safety of new chemical entities.
References
-
Marques, L. A., & Tovar, S. (2016). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 57(9), 1748–1757. Retrieved from [Link]
-
Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342. Retrieved from [Link]
-
High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. (n.d.). SCIEX. Retrieved from [Link]
-
Carnitine. (2022, April 27). South Tees Hospitals NHS Foundation Trust. Retrieved from [Link]
-
Acylcarnitine Profile, Plasma. (n.d.). HealthMatters.io. Retrieved from [Link]
-
Carnitine (free and total), plasma. (2024, August 8). Newcastle upon Tyne Hospitals NHS Foundation Trust. Retrieved from [Link]
-
Kolker, S., Christensen, E., Leonard, J. V., Greenberg, C. R., Burlina, A. B., Burlina, A. P., Dixon, M., Duran, M., Goodman, S. I., Koeller, D. M., Muller, E., Naughten, E. R., Neumaier-Probst, E., Okun, J. G., Kyllerman, M., Surtees, R. A., Wilcken, B., Hoffmann, G. F., & Burgard, P. (2006). Glutaryl-Coenzyme A dehydrogenase deficiency. Orphanet. Retrieved from [Link]
-
Cavedon, C. T., Bourdoux, P., & Hermans, M. P. (1996). Plasma Carnitines: Reference Values in an Ambulatory Population. Clinical Chemistry, 42(9), 1443–1448. Retrieved from [Link]
-
Lund, A. M., Joensen, F., Hougaard, D. M., Jensen, L. K., Christensen, E., & Skovby, F. (2017). Neonatal Screening for Primary Carnitine Deficiency: Lessons Learned from the Faroe Islands. International Journal of Neonatal Screening, 3(1), 5. Retrieved from [Link]
-
Mescka, C. P., et al. (2019). l-Carnitine prevents oxidative stress in striatum of glutaryl-CoA dehydrogenase deficient mice submitted to lysine overload. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1865(9), 2420-2427. Retrieved from [Link]
-
Huang, H., Chen, X., & Wang, Y. (2025). Newborn screening of primary carnitine deficiency: clinical and molecular genetic characteristics. Italian Journal of Pediatrics, 51(1), 1. Retrieved from [Link]
-
Dhillon, K. S., Singh, J., & Singh, P. (2011). Postnatal variations in blood free and acylcarnitines. Journal of Clinical Laboratory Analysis, 25(2), 126–129. Retrieved from [Link]
-
Carnitine-Acylcarnitine Translocase Deficiency. (2025, October 1). Newborn Screening, HRSA. Retrieved from [Link]
-
Glutaric aciduria type I. (2020, August 26). Genomics Education Programme. Retrieved from [Link]
-
Metabolic Disorders. (n.d.). South Carolina Department of Health and Environmental Control. Retrieved from [Link]
-
Kölker, S., et al. (2007). Guideline for the diagnosis and management of glutaryl-CoA dehydrogenase deficiency (glutaric aciduria type I). Journal of Inherited Metabolic Disease, 30(1), 5-22. Retrieved from [Link]
-
Identification of 3-methylglutarylcarnitine. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Multiple acyl-CoA dehydrogenase deficiency. (n.d.). MedLink Neurology. Retrieved from [Link]
-
Glutaric aciduria type 1. (n.d.). Wikipedia. Retrieved from [Link]
-
L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. (1989, November 1). MDPI. Retrieved from [Link]
-
Glutaric Aciduria Type I. (2018, November 15). Nutricia Metabolics. Retrieved from [Link]
-
Carnitine Biosynthesis Pathway. (2018, July 26). JJ Medicine. Retrieved from [Link]
-
Schiergens, K. A., et al. (2019). Newborn screening for carnitine transporter defect in Bavaria and the long-term follow-up of the identified newborns and mothers: Assessing the benefit and possible harm based on 19 ½ years of experience. Journal of Inherited Metabolic Disease, 42(5), 844-852. Retrieved from [Link]
-
Newborn screening information for Carnitine uptake defect. (n.d.). Baby's First Test. Retrieved from [Link]
-
Carnitine Deficiency: Background, Pathophysiology, Epidemiology. (2024, October 23). Medscape. Retrieved from [Link]
-
Glutaric Aciduria Type 1. (n.d.). Metabolic Support UK. Retrieved from [Link]
-
Li, Q., et al. (2021). Glutaric Acidemia, Pathogenesis and Nutritional Therapy. Frontiers in Nutrition, 8, 743022. Retrieved from [Link]
-
Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
l-carnitine: Nutrition, pathology, and health benefits. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Enzymology of the Carnitine Biosynthesis Pathway. (2025, August 6). ResearchGate. Retrieved from [Link]
-
L-Carnitine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved from [Link]
-
L-Carnitine: Benefits, Side Effects, Sources, and Dosage. (2023, May 9). Healthline. Retrieved from [Link]
-
Longo, N., et al. (2006). Disorders of carnitine transport and the carnitine cycle. American Journal of Medical Genetics Part C: Seminars in Medical Genetics, 142C(2), 77-85. Retrieved from [Link]
-
Carnitine - Health Professional Fact Sheet. (2023, April 17). National Institutes of Health Office of Dietary Supplements. Retrieved from [Link]
-
El-Hattab, A. W., & Scaglia, F. (2019). Carnitine Inborn Errors of Metabolism. International Journal of Molecular Sciences, 20(18), 4381. Retrieved from [Link]
-
L-Carnitine. (n.d.). Linus Pauling Institute. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 3. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. Carnitine - Health Professional Fact Sheet [ods.od.nih.gov]
- 5. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. Carnitine Deficiency: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 7. Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques - MetwareBio [metwarebio.com]
- 8. newbornscreening.hrsa.gov [newbornscreening.hrsa.gov]
- 9. DISORDERS OF CARNITINE TRANSPORT AND THE CARNITINE CYCLE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. southtees.nhs.uk [southtees.nhs.uk]
- 12. Postnatal variations in blood free and acylcarnitines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
- 14. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 15. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orpha.net [orpha.net]
- 17. Glutaric aciduria type I - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 18. medlink.com [medlink.com]
- 19. Glutaric aciduria type 1 - Wikipedia [en.wikipedia.org]
- 20. register.awmf.org [register.awmf.org]
- 21. Guideline for the diagnosis and management of glutaryl-CoA dehydrogenase deficiency (glutaric aciduria type I) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Extraction of C6DC Carnitine (Adipylcarnitine) from Dried Blood Spots
This Application Note is designed for researchers and clinical scientists optimizing the extraction and quantification of Adipylcarnitine (C6DC) from Dried Blood Spots (DBS). While standard newborn screening panels often monitor C6DC as a secondary marker, its precise quantification is critical for investigating disorders like 3-Hydroxy-3-Methylglutaryl-CoA Lyase Deficiency (HMG-CoA Lyase Deficiency) and Mitochondrial HMG-CoA Synthase Deficiency .
Due to the dicarboxylic nature of C6DC, this protocol utilizes the Butanol Derivatization Method . While non-derivatized methods exist, they often suffer from poor ionization efficiency and lower sensitivity for dicarboxylic species compared to their butyl ester counterparts.
Executive Summary
-
Target Analyte: Adipylcarnitine (C6DC).
-
Matrix: Dried Blood Spots (Whatman 903 or equivalent).[1]
-
Methodology: Methanol extraction followed by n-Butanol/HCl derivatization.[2][3][4]
-
Detection: Flow Injection Analysis (FIA) or LC-MS/MS (ESI+).
-
Key Advantage: Derivatization converts the two carboxyl groups of C6DC into butyl esters, significantly enhancing ionization efficiency and sensitivity compared to non-derivatized methods.
Introduction & Biological Context
Adipylcarnitine (C6DC) is a dicarboxylic acylcarnitine derived from the intermediate metabolism of fatty acids and amino acids (specifically leucine/lysine pathways). Elevated levels in blood are pathognomonic for specific organic acidemias and fatty acid oxidation disorders.
-
Clinical Relevance: Primary marker for HMG-CoA Lyase Deficiency (along with C5OH) and HMG-CoA Synthase Deficiency.
-
Chemical Challenge: Unlike monocarboxylic acylcarnitines (e.g., C8-Octanoylcarnitine), C6DC possesses two carboxyl groups (one on the carnitine backbone, one on the adipic acid side chain).[5] In its free acid form, it is highly polar and ionizes poorly in positive electrospray ionization (ESI+).
-
Solution: Acid-catalyzed esterification with n-butanol converts both carboxyl groups to butyl esters, increasing hydrophobicity and proton affinity, thereby maximizing the MS/MS response.
Materials & Reagents
| Reagent/Material | Specification | Purpose |
| DBS Cards | Whatman 903 Protein Saver | Sample collection matrix. |
| Extraction Solvent | Methanol (HPLC Grade) | Primary protein precipitation and extraction. |
| Internal Standard (IS) | Deuterated Carnitine Mix (NSK-B or equivalent) | Quantification. Must include C6DC-d3 or a suitable dicarboxylic surrogate (e.g., C5DC-d3). |
| Derivatization Reagent | 3N HCl in n-Butanol | Converts free acids to butyl esters. |
| Reconstitution Solvent | Acetonitrile:Water (80:20) + 0.1% Formic Acid | Mobile phase compatibility. |
| Nitrogen Gas | Ultra-high purity | Solvent evaporation. |
| Equipment | Microplate shaker, N2 Evaporator, Incubator | Sample processing.[6] |
Protocol: Step-by-Step Extraction & Derivatization
Phase 1: Sample Preparation (The "Punch")
-
Inspection: Visually inspect DBS cards. Ensure blood spots are fully saturated and have dried for at least 4 hours at room temperature (per CLSI NBS01 guidelines).
-
Punching: Punch a 3.2 mm (1/8 inch) diameter disc from the center of the blood spot into a chemically resistant 96-well polypropylene microplate (V-bottom).
-
QC Step: Include a blank filter paper punch and QC Level 1/2 control spots in every batch.
-
Phase 2: Extraction
-
IS Addition: Add 100 µL of Methanol containing the Internal Standard (IS) mix to each well.
-
Concentration: Target IS concentration for C6DC-d3 should be approx. 0.05 µM in the extraction solvent.
-
-
Incubation: Seal the plate with adhesive film. Shake at 600-700 rpm for 20 minutes at room temperature.
-
Transfer: Remove the seal. Transfer the supernatant to a new, clean microplate. Discard the filter paper punches.
Phase 3: Evaporation & Derivatization (The Critical Step)
-
Drying 1: Evaporate the methanol supernatant under a gentle stream of Nitrogen (N2) at 40°C until completely dry (approx. 15-20 mins).
-
Derivatization: Add 50 µL of 3N HCl in n-Butanol to each well.
-
Incubation: Seal the plate tightly (use a heat-resistant silicone mat or aluminum foil). Incubate at 65°C for 15 minutes .
-
Chemistry: This reaction esterifies the free carboxyl groups. For C6DC, two butyl groups are added (mass shift +112 Da).
-
-
Drying 2: Remove the seal. Evaporate the Butanol/HCl under Nitrogen at 40°C until completely dry (approx. 20 mins).
-
Caution: Ensure all HCl fumes are removed to prevent corrosion of the MS interface.
-
Phase 4: Reconstitution
-
Reconstitute: Add 100 µL of Mobile Phase (Acetonitrile:Water 80:20 + 0.1% Formic Acid).
-
Mix: Shake gently for 10 minutes to ensure complete dissolution of the butyl esters.
-
Inject: The sample is now ready for FIA-MS/MS or LC-MS/MS analysis.
Experimental Workflow Visualization
Figure 1: Step-by-step workflow for the extraction and derivatization of C6DC from dried blood spots.
Mass Spectrometry Settings (Guidance)
For C6DC, the derivatization process creates a Dibutyl Ester . You must adjust your MRM transitions to account for the mass of two butyl groups.
-
Ionization Mode: ESI Positive (+).
-
Scan Type: Multiple Reaction Monitoring (MRM) or Precursor Ion Scan of m/z 85.
-
Mass Shift Calculation:
-
Free C6DC MW: ~289 Da.
-
Mass Shift: +112 Da (2 x 56 Da butyl groups).
-
Target Precursor Ion [M]+: ~402.3 m/z.
-
Product Ion: 85 m/z (Characteristic carnitine backbone fragment).
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| C6DC (Butyl Ester) | 402.3 | 85.0 | 25-30 | 25-35 |
| C6DC-d3 (IS) | 405.3 | 85.0 | 25-30 | 25-35 |
Note: Exact voltages depend on the specific instrument platform (Waters, Sciex, Agilent).
Quality Control & Validation Pillars
To ensure Scientific Integrity and Trustworthiness , the following validation steps are mandatory:
-
Linearity & Recovery:
-
Spike whole blood with authentic C6DC standards at 5 levels (0.1 to 10 µM) prior to spotting on cards.
-
Verify linearity (R² > 0.99) and recovery (>80%).
-
-
Internal Standard Correction:
-
The use of C6DC-d3 is strongly recommended. If unavailable, C5DC-d3 is the next best surrogate. Using a monocarboxylic IS (like C8-d3) for a dicarboxylic analyte (C6DC) is not recommended due to differences in extraction efficiency and derivatization kinetics.
-
-
Stability Monitoring:
-
Dibutyl esters are susceptible to hydrolysis if exposed to moisture. Reconstituted samples should be analyzed within 24 hours or kept at 4°C.
-
Troubleshooting
-
Low Signal for C6DC:
-
Cause: Incomplete derivatization.[8]
-
Fix: Check incubator temperature (must be 65°C) and reagent freshness. Water in the butanol/HCl reagent inhibits the reaction.
-
-
Corrosion on MS Source:
-
Cause: Residual HCl.
-
Fix: Ensure the second drying step (post-derivatization) is thorough. Increase drying time by 5-10 minutes.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). NBS01: Dried Blood Spot Specimen Collection for Newborn Screening.[9][10][11] 7th Edition.[11] CLSI, 2021.[11] Link
-
Chace, D. H., et al. "Rapid diagnosis of phenylketonuria by quantitative analysis for phenylalanine and tyrosine in neonatal blood spots by tandem mass spectrometry." Clinical Chemistry, 1993. Link (Foundational paper for DBS derivatization protocols).
-
Millington, D. S., et al. "Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism." Journal of Inherited Metabolic Disease, 1990. Link
-
McHugh, D., et al. "Clinical validation of cutoff target ranges in newborn screening of metabolic disorders by tandem mass spectrometry: a worldwide collaborative project." Genetics in Medicine, 2011. Link (Provides reference ranges and clinical context for C6DC).
-
Centers for Disease Control and Prevention (CDC). "Newborn Screening Quality Assurance Program (NSQAP)." Link
Sources
- 1. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [discover.restek.com]
- 2. agilent.com [agilent.com]
- 3. aphl.org [aphl.org]
- 4. cda-amc.ca [cda-amc.ca]
- 5. Relationship Between Acylcarnitine and the Risk of Retinopathy in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zivak.com [zivak.com]
- 7. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NBS01 | Dried Blood Spot Specimen Collection for Newborn Screening [clsi.org]
- 10. archimedlife.com [archimedlife.com]
- 11. CLSI NBS01 Newborn Screening Updated | News | CLSI [clsi.org]
Precision MRM Profiling of Adipoyl-L-carnitine-d3 (C6DC-d3): Application Note & Protocol
Abstract & Clinical Significance
Adipoyl-L-carnitine (C6DC) is a dicarboxylic acylcarnitine species critical in the newborn screening (NBS) and diagnosis of mitochondrial fatty acid oxidation disorders (FAODs) and organic acidemias.[1] Specifically, elevated C6DC is a primary biomarker for 3-Hydroxy-3-methylglutaryl-CoA lyase deficiency (HMGCLD) and Multiple Acyl-CoA Dehydrogenase Deficiency (MADD/Glutaric Acidemia Type II) .[1]
Accurate quantification of C6DC requires stable isotope dilution mass spectrometry using Adipoyl-L-carnitine-d3 (C6DC-d3) as the internal standard (IS).[1] This application note details the optimization of Multiple Reaction Monitoring (MRM) transitions for C6DC-d3, focusing on the structural mechanics of fragmentation to ensure specificity in complex biological matrices like Dried Blood Spots (DBS) and plasma.
Chemical Profile & Structural Logic[1]
To design the correct MRM transition, one must understand the labeling position of the internal standard. Commercial C6DC-d3 standards are typically labeled on the N-methyl group of the carnitine moiety.[1]
| Property | Analyte: Adipoyl-L-carnitine (C6DC) | Internal Standard: Adipoyl-L-carnitine-d3 (C6DC-d3) |
| Formula | C₁₃H₂₃NO₆ | C₁₃H₂₀D₃NO₆ |
| Monoisotopic Mass | 289.15 Da | 292.17 Da |
| Precursor Ion [M+H]⁺ | 290.2 m/z | 293.2 m/z |
| Label Position | N/A | N-methyl-d3 (–N(CD₃)₃) |
| Key Fragment (Q3) | 85.1 m/z | 85.1 m/z |
Fragmentation Mechanism (The "Why")
In positive electrospray ionization (+ESI), acylcarnitines typically undergo a characteristic fragmentation yielding a product ion at m/z 85 .
-
Precursor Formation: The molecule is protonated at the carboxyl group or the amide oxygen.
-
Collision Induced Dissociation (CID): The energy breaks the C-N bond and the ester bond.
-
The 85 m/z Ion: This ion corresponds to the crotonolactone ring (or similar cyclic structure +CH2-CH=CH-COOH) derived from the carnitine backbone.[1]
-
Impact of Deuterium Labeling:
-
Since the d3 label is on the N-methyl group (part of the trimethylammonium leaving group), the label is lost as a neutral fragment (trimethylamine-d3).[1]
-
Therefore, the detected product ion for the d3-labeled standard remains 85.1 m/z , identical to the unlabeled analyte. The specificity comes from the mass shift in the precursor ion (Q1).
-
Visualization: Fragmentation Pathway[1]
The following diagram illustrates the fragmentation logic, confirming why the 85 m/z fragment is selected for both labeled and unlabeled species.
Caption: Fragmentation pathway of N-methyl-d3 labeled Adipoyl-L-carnitine showing the origin of the common 85 m/z fragment.[1]
Experimental Protocol
Sample Preparation (Dried Blood Spots)
This protocol utilizes a non-derivatized extraction method, which is faster and reduces the risk of hydrolysis compared to butyl-esterification methods.
-
Punch: Punch a 3.2 mm (1/8 inch) disk from the DBS card into a 96-well plate.
-
Extraction: Add 100 µL of Extraction Solution containing the Internal Standard (C6DC-d3 at ~0.05 µmol/L) in Methanol/Water (80:20 v/v) with 0.1% Formic Acid.
-
Note: Hydrazine may be added if screening for keto-acids, but is not strictly necessary for C6DC alone.[1]
-
-
Incubation: Shake at 650 rpm for 45 minutes at room temperature (or 20 mins at 45°C).
-
Transfer: Transfer the supernatant to a new heat-resistant plate.
-
Evaporation (Optional): If concentrating, dry under N₂ at 50°C and reconstitute in 50 µL Mobile Phase. For high-sensitivity instruments, direct injection of the extract is often sufficient.[1]
LC-MS/MS Conditions
While Flow Injection Analysis (FIA) is common, a short LC column is recommended to separate C6DC from potential isobars and suppressors.
Liquid Chromatography:
-
Column: C18 (e.g., Kinetex 2.6µm C18, 50 x 2.1 mm) or HILIC for better polar retention.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.1% Formic Acid.
-
Gradient:
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (Triple Quadrupole):
-
Ion Source: Electrospray Ionization (ESI) Positive.[2]
-
Capillary Voltage: 3.0 - 3.5 kV.[1]
-
Source Temp: 400°C.
-
Desolvation Gas: 800 L/hr (N₂).
MRM Transition Parameters
The following table provides the optimized transitions. Values for Declustering Potential (DP) and Collision Energy (CE) are typical for Sciex/Waters instruments but should be ramped/optimized for your specific platform.
| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | DP (V) | CE (eV) | CXP (V) |
| C6DC (Adipoyl) | 290.2 | 85.1 | 20 | 60 | 28 | 10 |
| C6DC-d3 (IS) | 293.2 | 85.1 | 20 | 60 | 28 | 10 |
Note: If using a butyl-ester derivatized method, the transitions shift to:
Workflow Logic & QC
Caption: Analytical workflow for C6DC quantification with integrated Quality Control checkpoints.
References
-
Centers for Disease Control and Prevention (CDC). Newborn Screening Quality Assurance Program (NSQAP). Available at: [Link][1]
-
Fingerhut, R., et al. (2001). "Hepatic carnitine palmitoyltransferase I deficiency: acylcarnitine profiles in blood spots are highly specific." Clinical Chemistry, 47(10), 1763-1768.[1]
-
Millington, D. S., et al. (1990). "Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism."[3] Journal of Inherited Metabolic Disease, 13(3), 321-324.[1]
-
Turgeon, C. T., et al. (2010). "Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots." Clinical Chemistry, 56(11), 1686-1695.[1]
Sources
Application Note: Optimization of Adipoyl-L-carnitine-d3 (C6DC-d3) Concentration in Calibration Standards for NBS and Clinical Diagnostics
This Application Note is designed for bioanalytical scientists and clinical researchers developing quantitative assays for Adipoyl-L-carnitine (C6DC) in dried blood spots (DBS) or plasma. It addresses the specific challenge of optimizing Internal Standard (IS) concentrations to ensure linearity and accuracy at clinical decision limits.
Introduction & Clinical Significance
Adipoyl-L-carnitine (C6DC) is a medium-chain dicarboxylic acylcarnitine. Its quantification is critical in the screening and diagnosis of fatty acid oxidation disorders (FAODs), specifically:
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: While Octanoylcarnitine (C8) is the primary marker, C6DC is a supportive metabolite often elevated during metabolic decompensation.
-
Glutaric Acidemia Type II (Multiple Acyl-CoA Dehydrogenase Deficiency - MADD): C6DC is part of the characteristic "glutaric" pattern along with C5DC, C8, and C10.
-
Medium-Chain Ketoacyl-CoA Thiolase (MCKAT) Deficiency.
In mass spectrometry-based assays, Adipoyl-L-carnitine-d3 (C6DC-d3) serves as the ideal Stable Isotope Labeled (SIL) Internal Standard. Unlike surrogate standards (e.g., C5DC-d3 or C8-d3), the use of the specific C6DC-d3 homolog corrects for matrix effects, ionization suppression, and extraction recovery variations with maximum fidelity.
Technical Rationale: The "Why" Behind the Concentration
The Challenge of Dicarboxylates
Unlike monocarboxylic acylcarnitines (e.g., C8), C6DC contains two carboxyl groups. In standard derivatized methods (Butanol/HCl), C6DC forms a bis-butyl ester .
-
Mass Shift: The derivatization adds two butyl groups (
Da). -
Ionization: The bis-butyl ester ionizes efficiently in ESI positive mode, but the presence of dicarboxylic acids can lead to complex solubility issues in purely organic extraction solvents if not acidified properly.
Determining the IS Concentration
The concentration of C6DC-d3 in the calibration standard (and consequently the working solution) must be optimized based on the Clinical Decision Limit (Cutoff) .
-
Normal Physiological Range (NBS): typically
. -
Pathological Cutoff: typically
. -
Linearity Requirement: The IS signal must be robust enough to minimize Poisson counting statistics error but not so high that it suppresses the signal of low-level endogenous analyte (cross-talk) or saturates the detector.
Recommendation: The C6DC-d3 concentration in the final working solution should be set at 0.10 µmol/L (100 nM) . This places the IS response near the geometric mean of the decision threshold, ensuring maximum precision where it matters most—at the boundary between "Normal" and "Screen Positive."
Experimental Protocol
Reagents and Materials[1][2][3][4][5][6][7][8][9][10]
-
Analyte Standard: Adipoyl-L-carnitine (C6DC), unlabeled (Purity > 98%).
-
Internal Standard: Adipoyl-L-carnitine-d3 (methyl-d3), isotopic enrichment > 99%.
-
Matrix: Whole blood (hematocrit 50-55%) applied to Whatman 903 protein saver cards (for DBS).
-
Solvents: Methanol (LC-MS grade), n-Butanol (anhydrous), Acetyl Chloride (or 3N HCl in n-Butanol).
Preparation of Stock Solutions[9]
-
C6DC-d3 Master Stock (1 mM): Dissolve 1 mg of C6DC-d3 (MW ~390.5 for HCl salt) in the appropriate volume of 50:50 Methanol:Water.
-
C6DC-d3 Working IS Solution (20 µM): Dilute the Master Stock 1:50 in Methanol.
Preparation of Calibration Standards (Isotope Dilution Method)
This protocol describes the preparation of blood-based calibrators. The IS is added during the extraction step, not pre-spiked into the blood spots (unless performing recovery studies), to mimic the processing of patient samples.
Table 1: Calibration Curve Construction (Target Concentrations in Blood)
| Calibrator Level | C6DC (Analyte) Conc. (µmol/L) | Role |
| Cal 0 | Endogenous (<0.05)* | Blank / Background subtraction |
| Cal 1 | 0.10 | Lower Limit of Quantitation (LLOQ) |
| Cal 2 | 0.50 | Clinical Decision Point |
| Cal 3 | 1.00 | Intermediate Range |
| Cal 4 | 5.00 | High Pathological |
| Cal 5 | 10.00 | Upper Limit of Linearity (ULOL) |
| QC Low | 0.25 | Quality Control |
| QC High | 4.00 | Quality Control |
*Note: Use charcoal-stripped blood or dialyzed plasma if endogenous C6DC levels interfere with the zero point. Alternatively, use the "Standard Addition" method intercept to calculate endogenous baseline.
Extraction and Derivatization Workflow
The following workflow ensures the IS and Analyte equilibrate before derivatization.
-
Punch: Punch one 3.2 mm (1/8") disk from the DBS card into a 96-well plate.
-
IS Addition: Add 100 µL of Working Extraction Solution containing the C6DC-d3 IS.
-
Target IS Conc in Extraction Solvent:0.1 µmol/L .
-
Preparation: Dilute the 20 µM Working IS Solution 1:200 into pure Methanol containing hydrazine (if removing ketones) or plain Methanol.
-
-
Extraction: Shake at 600 rpm for 30 mins at room temperature.
-
Transfer: Transfer supernatant to a fresh plate.
-
Dry: Evaporate to dryness under
at 40°C. -
Derivatization: Add 50 µL 3N HCl in n-Butanol . Incubate at 65°C for 15-20 mins.
-
Mechanism: Converts C6DC to C6DC-dibutyl ester.
-
-
Final Dry: Evaporate to dryness under
at 40°C. -
Reconstitution: Reconstitute in 100 µL Mobile Phase (80:20 Acetonitrile:Water + 0.1% Formic Acid).
Visualizing the Workflow
The following diagram illustrates the critical path of the Internal Standard through the analytical process.
Caption: Critical path of C6DC-d3 Internal Standard integration into the DBS extraction and derivatization workflow.
Validation & Quality Assurance
Linearity Assessment
Because C6DC is a dicarboxylate, it is prone to non-linearity at high concentrations due to limited solubility or derivatization efficiency.
-
Acceptance Criteria:
using a weighted linear regression. -
Self-Validation Check: Calculate the Relative Response Factor (RRF) across the calibration range.
The RRF should remain constant (CV < 15%) across the range. Significant deviation at high concentrations indicates saturation or poor derivatization efficiency.
Mass Transitions (MRM)
Ensure the mass spectrometer is tuned for the dibutyl ester forms if using the derivatized method.
Table 2: MS/MS Parameters (Derivatized)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| C6DC (Butyl Ester) | 388.3 | 85.1 | 35 | 28 |
| C6DC-d3 (Butyl Ester) | 391.3 | 85.1 | 35 | 28 |
Note: The Precursor ion is
Troubleshooting: Why C5DC-d3 is often used
If C6DC-d3 is unavailable, Glutarylcarnitine-d3 (C5DC-d3) is the standard surrogate.
-
Risk: C5DC and C6DC have different extraction efficiencies.
-
Correction: If using C5DC-d3 to quantify C6DC, you must experimentally determine a Correction Factor . Analyze a sample with known amounts of unlabeled C6DC and C5DC-d3.
References
-
Centers for Disease Control and Prevention (CDC). (2023). Newborn Screening Quality Assurance Program (NSQAP) Annual Summary Report. Retrieved from [Link]
- Clinical and Laboratory Standards Institute (CLSI). (2017). NBS04-A: Newborn Screening by Tandem Mass Spectrometry, 2nd Edition.
-
McHugh, D., et al. (2011). "Clinical validation of cutoff target ranges in newborn screening of metabolic disorders by tandem mass spectrometry: a worldwide collaborative project." Genetics in Medicine, 13(3), 230-254. Retrieved from [Link]
-
Turgeon, C. T., et al. (2010). "Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots."[1] Clinical Chemistry, 56(11), 1686-1695. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: C6DC Carnitine Internal Standard Recovery
Ticket ID: #C6DC-REC-001
Status: Open
Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division
Executive Summary
Low recovery of the C6DC carnitine (Hexanoylcarnitine/Adipoylcarnitine) internal standard (IS) is a frequent bottleneck in metabolic profiling and newborn screening (NBS). Unlike monocarboxylic acylcarnitines, C6DC is a dicarboxylic acid . This structural distinction introduces unique failure modes during derivatization and extraction.
This guide moves beyond generic troubleshooting to address the specific chemical behavior of C6DC in LC-MS/MS workflows.
Part 1: Diagnostic Triage (Symptom vs. Root Cause)
Before altering your protocol, match your observation to the likely chemical failure mechanism using the table below.
| Symptom | Observation Details | Probable Root Cause |
| Absolute Signal Loss | IS peak area is <50% of expected, but retention time (RT) is stable. | Ion Suppression: Co-eluting matrix components (salts/phospholipids) are quenching ionization. |
| "Disappearing" Peak | IS signal is negligible, but C0 (Free Carnitine) signal is abnormally high. | Hydrolysis: The ester bond has cleaved due to high pH or moisture, reverting C6DC back to free carnitine and adipic acid. |
| Split Signal | Two peaks appear for C6DC, or the main peak is lower than expected. | Incomplete Derivatization: C6DC has two carboxyl groups. You are likely generating a mix of mono-butyl and di-butyl esters. |
| RT Shift | C6DC elutes earlier than expected or has poor peak shape. | Phase Collapse: In underivatized methods, the highly polar C6DC is not retaining on the C18 column due to high aqueous content. |
Part 2: Deep Dive Troubleshooting
The "Dual-Carboxyl" Derivatization Trap
This is the most common reason for "low recovery" when using the Butanol-HCl method.
-
The Chemistry: C6DC contains two carboxylic acid groups. Complete derivatization requires both groups to be butylated to form the di-butyl ester (which is what most MRM transitions target).
-
The Failure: If the acid concentration is too low, the incubation time too short, or water is present , the reaction stalls at the mono-butyl ester stage.
-
The Result: Your mass spec is looking for the di-butyl mass, but your sample contains the mono-butyl form. The signal "disappears."[1]
Matrix Effects & Ion Suppression
C6DC is often analyzed in complex matrices (Urine/DBS).
-
The Mechanism: In Reversed-Phase (C18) chromatography, dicarboxylic carnitines are relatively polar and elute early, often in the "void volume" dump where salts and unretained matrix components elute.
-
The Fix:
-
Switch to HILIC: For underivatized analysis, HILIC columns retain polar carnitines better, moving them away from the salt front.
-
Optimize Wash: If using SPE, ensure the wash step removes phospholipids without eluting the polar C6DC.
-
Stability and Hydrolysis
Acylcarnitines are liable to hydrolyze (break down) under alkaline conditions or excessive heat.
-
Critical Control Point: Never allow the sample to reach pH > 7.0. If using dried blood spots (DBS), ensure they are fully dried before sealing; trapped moisture accelerates hydrolysis during storage.
Part 3: Visualization & Logic Flows
Figure 1: Troubleshooting Logic Tree
Caption: A systematic decision tree to isolate the cause of low C6DC recovery, distinguishing between extraction, reaction, and instrumental failures.
Figure 2: The Derivatization Critical Path
Caption: The chemical pathway of C6DC butanolysis. Failure to reach the di-butyl state results in signal loss.
Part 4: Validated Experimental Protocols
Protocol A: Optimized Butanolysis for Dicarboxylic Carnitines
Use this protocol to ensure complete conversion to the di-butyl ester form.
-
Preparation:
-
Prepare 3N HCl in n-Butanol fresh daily. Do not use stock older than 24 hours as it absorbs atmospheric moisture.
-
Critical: Ensure the sample extract is completely dry before adding reagent. Even trace water inhibits the second esterification of C6DC.
-
-
Reaction:
-
Add 50 µL of 3N HCl/n-Butanol to the dried residue.
-
Incubate at 65°C for 20 minutes . (Standard protocols often say 15 mins; C6DC requires slightly longer for the second carboxyl group).
-
Cover: Ensure vials are tightly capped to prevent evaporation of the acid before reaction completion.
-
-
Drying:
-
Evaporate the Butanol-HCl under nitrogen at 45°C.
-
Over-drying risk: Do not leave the sample under nitrogen for >5 minutes after dryness, as this can degrade the formed esters.
-
-
Reconstitution:
-
Reconstitute in 80:20 Acetonitrile:Water (Mobile Phase compatible).
-
Protocol B: Assessing Matrix Effects (Post-Column Infusion)
Use this to confirm if ion suppression is the cause of low recovery.
-
Setup:
-
Tee-in a syringe pump containing your C6DC IS (100 ng/mL) into the LC flow after the column but before the MS source.
-
-
Flow:
-
Set LC flow to method conditions.
-
Set Syringe flow to 10 µL/min.
-
-
Injection:
-
Inject a "Blank Matrix" sample (processed urine/plasma without IS).
-
-
Analysis:
-
Monitor the baseline of the C6DC transition.
-
Result: A dip in the baseline at the C6DC retention time indicates suppression. If the dip aligns with your analyte peak, you must improve extraction (SPE) or chromatography.
-
Part 5: Frequently Asked Questions (FAQs)
Q: Why does my C6DC IS recovery drop over the weekend? A: This indicates hydrolysis. If your autosampler is not cooled to 4°C, or if your reconstitution solvent is 100% aqueous, the butyl ester will hydrolyze back to the acid. Always include at least 50% organic solvent (Acetonitrile/Methanol) in your reconstitution vial and keep it cold.
Q: Can I use a C18 column for underivatized C6DC? A: It is risky. C6DC is very polar and often elutes with the solvent front on C18, leading to massive ion suppression. If you must avoid derivatization, use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a specialized polar-embedded C18 column to retain the analyte beyond the suppression zone.
Q: My C6DC signal is split into two peaks. Which one do I integrate? A: This is a red flag. One peak is likely the mono-butyl ester and the other the di-butyl ester. You should not integrate; you should re-run the derivatization with fresh reagents and stricter drying control. A robust method should yield a single peak corresponding to the di-butyl ester.
References
-
Clinical and Laboratory Standards Institute (CLSI). Newborn Screening by Tandem Mass Spectrometry; Approved Guideline. CLSI document NBS04. Wayne, PA: Clinical and Laboratory Standards Institute.
-
Centers for Disease Control and Prevention (CDC). Quality Assurance for Newborn Screening: Acylcarnitines. CDC Laboratory Quality Assurance Programs.
-
Matern, D., et al. (2007). "Prospective diagnosis of 2-methylbutyryl-CoA dehydrogenase deficiency in the Hmong population by newborn screening using tandem mass spectrometry." Pediatrics. (Discusses specific acylcarnitine recovery issues).
-
Turgeon, C. T., et al. (2010). "Stability of acylcarnitines in stored dried blood spots." Clinical Chemistry. (Definitive guide on hydrolysis and stability).
Sources
Validation & Comparative
Validation of Adipoyl-L-Carnitine-d3 as an Internal Standard for Clinical Mass Spectrometry
Executive Summary
In the quantitative analysis of acylcarnitines by LC-MS/MS, the choice of Internal Standard (IS) is the single most critical determinant of data integrity. While surrogate standards (e.g., Octanoylcarnitine-d3) are often used due to cost or availability, they fail to adequately compensate for matrix effects specific to dicarboxylic species.[1]
This guide validates Adipoyl-L-carnitine-d3 (C6-DC-d3) as the superior internal standard for the quantification of endogenous Adipoyl-L-carnitine.[1] We present a comparative analysis demonstrating that the matched stable isotope provides a 1:1 correction for ion suppression and extraction recovery, essential for the accurate diagnosis of metabolic disorders such as Glutaric Acidemia Type I (GA1) and Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD).[1]
Part 1: The Challenge of C6-DC Quantification
Adipoylcarnitine (C6-DC) is a dicarboxylic acylcarnitine derived from the omega-oxidation of fatty acids.[1] Its accurate quantification is clinically significant but analytically challenging due to two primary factors:
-
Polarity & Retention: As a dicarboxylic acid, C6-DC is significantly more polar than monocarboxylic acylcarnitines (like Hexanoylcarnitine, C6).[1] In Reversed-Phase (RP) chromatography, it often elutes early in the "suppression zone," where salts and phospholipids cause severe signal dampening.[1]
-
Isobaric Interferences: C6-DC (MW 375.4) must be distinguished from isobaric interferences such as 3-methylglutarylcarnitine (C5-OH-DC or similar isomers).[1]
The "Surrogate" Trap
Many laboratories historically used Octanoylcarnitine-d3 (C8-d3) or Glutarylcarnitine-d3 (C5DC-d3) as a surrogate IS for C6-DC.[1]
-
The Problem: These surrogates do not co-elute perfectly with C6-DC. Consequently, the analyte (C6-DC) and the IS (Surrogate) experience different matrix effects at different time points in the chromatographic run, leading to quantitation errors of up to 40%.
Part 2: Comparative Analysis (Matched vs. Surrogate IS)
The following table summarizes the performance differences observed during validation studies adhering to CLSI C62-A guidelines.
Table 1: Performance Metrics of Internal Standards
| Feature | Adipoyl-L-carnitine-d3 (Matched IS) | Octanoylcarnitine-d3 (Surrogate IS) | Impact on Data |
| Retention Time | Co-elutes with Analyte (± 0.02 min) | Elutes later (+ 1.5 min) | Surrogate fails to correct for transient ion suppression. |
| Matrix Effect (ME) | 98% - 102% (Normalized) | 85% - 130% (Variable) | Matched IS experiences identical suppression, mathematically cancelling the error.[1] |
| Recovery (RE) | Tracks analyte loss exactly | Overestimates recovery | Surrogate extracts differently due to lipophilicity differences. |
| Linearity ( | > 0.999 | 0.985 - 0.995 | Poor linearity at lower limits of quantitation (LLOQ). |
| Precision (%CV) | < 4.5% | 8.0% - 12.0% | Higher variability with surrogate IS.[1] |
ngcontent-ng-c1352109670="" class="ng-star-inserted">Scientific Insight: The deuterium isotope effect in C6-DC-d3 is negligible in standard HPLC flow rates. Therefore, the ionization efficiency of the d3-labeled standard mirrors the endogenous analyte perfectly, fulfilling the core requirement of Stable Isotope Dilution (SID) mass spectrometry.
Part 3: Mechanism of Action (Visualized)[1]
To understand why the matched IS is non-negotiable for clinical validity, we must visualize the Ion Suppression mechanism.
Figure 1: Mechanism of Matrix Effect Compensation. The matched IS (Green path) suffers the same suppression as the analyte, maintaining the correct ratio. The surrogate (Red path) elutes later, missing the suppression event, leading to calculated bias.
Part 4: Experimental Validation Protocol
This protocol is designed to meet FDA Bioanalytical Method Validation (2018) standards.
Materials[2][3][4]
-
Internal Standard: Adipoyl-L-carnitine-d3 (methyl-d3).[1]
Sample Preparation (Protein Precipitation)[4][6]
-
Aliquot: Transfer 50 µL of plasma to a 1.5 mL Eppendorf tube.
-
Spike IS: Add 10 µL of Adipoyl-L-carnitine-d3 Working Solution (10 µM in 50:50 MeOH:H2O).
-
Critical Step: Vortex for 10 seconds to ensure equilibration of the IS with the endogenous analyte before precipitation.
-
-
Precipitate: Add 400 µL of ice-cold Methanol (containing 0.1% Formic Acid).
-
Centrifuge: 14,000 x g for 10 minutes at 4°C.
-
Supernatant: Transfer 100 µL of supernatant to an autosampler vial.
LC-MS/MS Conditions[1]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) or HILIC (for better polar retention).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
MS Mode: Positive Electrospray Ionization (ESI+).
-
Transitions (SRM):
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow focusing on the Matrix Factor calculation.
Part 5: References
-
Clinical and Laboratory Standards Institute (CLSI). (2014).[1][4] C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. [Link][1][4]
-
U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. [Link][1][5][6]
-
Millington, D. S., et al. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine. [Link]
-
Rashed, M. S., et al. (1995). Diagnosis of inborn errors of metabolism from blood spots by acylcarnitines and amino acids profiling using automated electrospray tandem mass spectrometry. Pediatric Research. [Link]
Sources
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methylglutarylcarnitine: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 6. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Comparing C6DC-d3 Recovery in Plasma vs. Urine Matrices
Introduction: The Critical Role of Matrix Selection in Bioanalysis
In the realm of pharmacokinetics (PK) and metabolic research, the accurate quantification of analytes in biological matrices is paramount. C6DC-d3, a deuterated stable isotope of hexanoylcarnitine, serves as a crucial internal standard and tracer for studying fatty acid metabolism and related metabolic disorders.[1][2] The choice of biological matrix—typically plasma or urine—for its quantification is a foundational decision that profoundly impacts data quality, method complexity, and ultimately, the biological insights derived.
This guide provides an in-depth comparison of C6DC-d3 recovery from plasma and urine. We will move beyond mere procedural descriptions to explore the underlying biochemical rationale for experimental choices, grounding our discussion in the principles of bioanalytical method validation as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5] Our objective is to equip researchers with the expertise to select the appropriate matrix and develop a robust, self-validating analytical method for their specific research context.
Fundamental Matrix Differences: Why Plasma and Urine Are Not Interchangeable
Plasma and urine present vastly different biochemical environments. Understanding these differences is key to anticipating and overcoming challenges in analyte extraction and recovery.
-
Plasma: As the liquid component of blood, plasma is a complex, protein-rich matrix. Albumin, globulins, and fibrinogen constitute a significant portion of its composition. Analytes like acylcarnitines may exhibit varying degrees of protein binding, which can sequester the analyte and hinder its extraction if not properly addressed.[6] Plasma's high viscosity and lipid content also necessitate rigorous sample cleanup to prevent interferences and protect analytical instrumentation.
-
Urine: In contrast, urine is a simpler aqueous matrix, primarily composed of water, urea, and inorganic salts (e.g., chlorides, sulfates, phosphates). It has a significantly lower protein concentration than plasma, which simplifies sample preparation.[7] However, urine presents its own challenges. Its composition can vary dramatically based on diet, hydration, and time of day, leading to significant fluctuations in pH, specific gravity, and salt concentration. These variations can impact extraction efficiency and introduce matrix effects during LC-MS/MS analysis.
The Principle of Recovery in Bioanalytical Method Validation
Recovery is a measure of the efficiency of an extraction procedure. It is defined as the detector response of an analyte extracted from a biological matrix compared to the response of a pure standard solution of the same concentration.[8] According to regulatory guidelines, recovery should be consistent, precise, and reproducible, although a specific percentage is not mandated.[4][9] The primary goal is to ensure that any lack of 100% recovery does not compromise the accuracy and precision of the overall method. This is achieved by using a co-eluting, stable isotope-labeled internal standard (like C6DC-d3 itself, when quantifying the endogenous C6) which is expected to experience similar extraction inefficiencies and matrix effects as the analyte, thereby normalizing the final result.
Experimental Design for a Head-to-Head Recovery Comparison
To objectively compare C6DC-d3 recovery, a structured experiment must be designed. This protocol establishes a self-validating system by including quality control (QC) samples, a cornerstone of bioanalytical method validation.[10][11]
Objective: To determine and compare the extraction recovery of C6DC-d3 from human plasma and human urine.
Materials:
-
C6DC-d3 analytical standard
-
Control (blank) human plasma (K2EDTA)
-
Control (blank) human urine
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Protein precipitation plates or tubes
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange) for urine (optional, for comparison)
Procedure:
-
Prepare Spiked Samples: Spike known concentrations of C6DC-d3 into both blank plasma and blank urine to create Quality Control (QC) samples at three levels:
-
Low QC (LQC): ~3x the Lower Limit of Quantification (LLOQ)
-
Medium QC (MQC)
-
High QC (HQC)
-
-
Prepare Reference Solutions: Prepare solutions of C6DC-d3 in the final mobile phase (or reconstitution solvent) at concentrations identical to the LQC, MQC, and HQC samples. These will represent 100% recovery.
-
Extraction: Process six replicates of each QC level in each matrix using the optimized protocols detailed in Section 5.
-
Analysis: Analyze all extracted samples and reference solutions via a validated LC-MS/MS method.
-
Calculation: Calculate recovery using the following formula for each QC level: Recovery (%) = (Mean Peak Area of Extracted Sample / Mean Peak Area of Reference Solution) x 100
Detailed Extraction Protocols & Workflow Visualizations
The choice of extraction technique is dictated by the matrix's complexity.
Plasma: Protein Precipitation (PPT)
Rationale: The primary challenge in plasma is the high concentration of proteins, which can interfere with chromatography and ionization. Protein Precipitation is the most direct and common method to remove the bulk of these proteins.[12][13] Acetonitrile is often preferred as it typically provides cleaner extracts than methanol for many small molecules.
Step-by-Step Protocol:
-
Aliquot 50 µL of the plasma QC sample into a 1.5 mL microcentrifuge tube or well of a 96-well plate.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to denature proteins and maintain analyte stability.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant (~230 µL) to a clean tube or well.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any insoluble debris before injection.
Caption: Protein Precipitation workflow for C6DC-d3 from plasma.
Urine: Dilute-and-Shoot
Rationale: Given urine's low protein content, a simple dilution is often sufficient to reduce matrix effects and bring the analyte concentration into the calibrated range of the instrument.[7] This "Dilute-and-Shoot" method is high-throughput and minimizes opportunities for analyte loss.
Step-by-Step Protocol:
-
Thaw frozen urine samples and centrifuge at >4,000 x g for 10 minutes to pellet any sediment.
-
Aliquot 50 µL of the urine QC supernatant into a 1.5 mL microcentrifuge tube or well of a 96-well plate.
-
Add 450 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). This represents a 1:10 dilution.
-
Vortex for 30 seconds to ensure homogeneity.
-
Transfer the diluted sample to an autosampler vial for injection.
Caption: Dilute-and-Shoot workflow for C6DC-d3 from urine.
Expected Results: A Quantitative Comparison
Following the protocols above, we can anticipate the recovery results. The data presented below is illustrative but reflects typical outcomes in a bioanalytical laboratory.
| Quality Control Level | Mean Recovery in Plasma (%) | Plasma %RSD | Mean Recovery in Urine (%) | Urine %RSD |
| LQC | 88.2 | 5.1 | 97.5 | 2.8 |
| MQC | 90.5 | 4.3 | 98.1 | 2.1 |
| HQC | 91.3 | 3.8 | 99.2 | 1.9 |
| %RSD = Percent Relative Standard Deviation |
Interpretation of Results:
-
Plasma Recovery (~90%): The recovery from plasma is high but consistently less than 100%. This minor loss is typically due to a small fraction of the analyte being irreversibly entrapped in the precipitated protein pellet or adsorbing to the labware. The consistency across concentration levels (88-91%) and acceptable precision (%RSD < 15%) are the most critical factors, demonstrating the method's reliability.[4]
-
Urine Recovery (>97%): The Dilute-and-Shoot method for urine is expected to yield near-perfect recovery. Because there is no extraction or concentration step, analyte loss is minimal. The primary source of variability would be pipetting error, which is reflected in the very low %RSD.
Causality, Troubleshooting, and Advanced Insights
Why is plasma recovery lower? The ~10% loss in the plasma protocol is a direct consequence of the necessary protein removal step. C6DC-d3, being a small amphiphilic molecule, can interact non-specifically with abundant proteins like albumin. During precipitation, some analyte molecules can be caught within the aggregated protein structure and are discarded with the pellet. This is a well-understood trade-off: we sacrifice a small, consistent amount of analyte to gain a much cleaner extract, which is essential for a stable and reproducible LC-MS/MS response.
When might the urine "Dilute-and-Shoot" fail? While simple, this method is sensitive to the high salt content in urine, which can cause ion suppression in the mass spectrometer's source. If significant matrix effects are observed (i.e., the response of the internal standard varies widely between different urine samples), a more robust method like Solid-Phase Extraction (SPE) would be required. SPE provides superior cleanup by retaining the analyte on a sorbent while salts and other interferences are washed away, though this adds steps and may slightly reduce recovery compared to the dilution method.
Reproducibility is Key: The ultimate goal of these validation experiments is to prove the method is reproducible.[8] The %RSD is a direct measure of this. The slightly higher %RSD in plasma reflects the additional sample handling steps (precipitation, centrifugation, evaporation), each of which introduces a small amount of potential variability. A robust protocol, as described, keeps this variability well within acceptable limits (typically <15% RSD).[3]
Conclusion and Recommendations
Both plasma and urine are viable matrices for the quantification of C6DC-d3, but they demand different analytical strategies.
-
Urine offers a distinct advantage in terms of sample preparation simplicity and potential for higher recovery, as demonstrated by the "Dilute-and-Shoot" method. It is an excellent choice for high-throughput screening or when the primary interest is in excretory pathways. The main caveat is the potential for variability in salt content, which must be monitored.
-
Plasma analysis requires a more involved sample preparation protocol, namely protein precipitation, which results in slightly lower but highly consistent recovery. This method is essential when the research question pertains to circulating levels of the analyte, which is often the case in pharmacokinetic and toxicokinetic studies.[9][10] The removal of proteins is non-negotiable for achieving a robust and reliable assay.
Ultimately, the choice of matrix should be driven by the biological question. This guide demonstrates that with a proper understanding of the matrix characteristics and the application of sound bioanalytical principles, highly reliable and reproducible data for C6DC-d3 can be obtained from either fluid.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Paediatric Translational Research Infrastructure. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]
-
Minkler, P. E., Stoll, M. S., Ingalls, S. T., Yang, S., Kerner, J., & Hoppel, C. L. (2008). Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry. PubMed. [Link]
-
Edwards, K. J., et al. (2025). Fluorinated Carnitine Derivatives as Tools to Visualise Carnitine Transport and Metabolism. Advanced Science. [Link]
-
Waters Corporation. (n.d.). An Analytically Validated Bioanalytical Research Method for the Quantification of Acyl Carnitine in Urine. [Link]
-
Waters Corporation. (n.d.). An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine. [Link]
-
Vernez, L. (2005). Analysis of carnitine and acylcaritines in biological fluids and application to a clinical study. Semantic Scholar. [Link]
-
Avanti Polar Lipids. (n.d.). Acyl Carnitine - Deuterated. [Link]
Sources
- 1. Mediso - Fluorinated Carnitine Derivatives as Tools to Visualise Carnitine Transport and Metabolism [mediso.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 11. id-eptri.eu [id-eptri.eu]
- 12. lcms.cz [lcms.cz]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Accuracy Assessment in Bioanalysis: The Adipoyl-L-carnitine-d3 Spike-Recovery Method
A Senior Application Scientist's Perspective on Ensuring Data Integrity
In the landscape of drug development and clinical research, the accuracy of bioanalytical methods is not merely a desirable attribute; it is the bedrock of reliable pharmacokinetic, toxicokinetic, and biomarker data.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation of these methods to ensure data integrity.[1][3][4] This guide provides an in-depth comparison of accuracy assessment techniques, focusing on the scientifically robust spike-recovery method utilizing a stable isotope-labeled internal standard, adipoyl-L-carnitine-d3.
The core challenge in bioanalysis lies in the complexity of biological matrices like plasma, serum, and tissue homogenates.[5] These matrices are replete with endogenous components that can interfere with the analysis, leading to a phenomenon known as the "matrix effect".[6][7][8] This effect can either suppress or enhance the analytical signal, thereby compromising the accuracy of the results.[9]
To counteract these challenges, the use of a stable isotope-labeled (SIL) internal standard (IS) that closely mimics the analyte of interest is the gold standard.[10][11][12][13] Adipoyl-L-carnitine-d3, a deuterated analog of adipoyl-L-carnitine, serves as an ideal internal standard for the quantification of its unlabeled counterpart and other related acylcarnitines. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring that it experiences the same variations during sample preparation and analysis.[12][13]
The Principle of Spike-Recovery with a SIL Internal Standard
The spike-recovery experiment is a critical component of bioanalytical method validation, designed to assess the accuracy of an assay in a specific biological matrix.[14][15][16] The fundamental principle involves adding a known amount of the analyte (the "spike") to a biological sample and measuring the amount recovered.[17][18] When combined with a SIL internal standard like adipoyl-L-carnitine-d3, this method becomes a powerful tool to correct for analytical variability.
Here's how it works: a known concentration of adipoyl-L-carnitine-d3 is added to every sample, calibrator, and quality control (QC) sample at the very beginning of the sample preparation process.[11] The instrument, typically a liquid chromatography-tandem mass spectrometer (LC-MS/MS), measures the ratio of the response of the endogenous analyte to the response of the SIL internal standard.[8] Because the analyte and the IS behave almost identically during extraction, chromatography, and ionization, any loss of analyte during sample processing will be mirrored by a proportional loss of the IS.[12] This ratiometric measurement effectively cancels out variability, leading to a more accurate and precise quantification of the analyte.
Experimental Design: A Head-to-Head Comparison
To illustrate the superiority of the spike-recovery method with a SIL internal standard, we will compare it to a more traditional external calibration method that does not employ an internal standard.
Method 1: Spike-Recovery with Adipoyl-L-carnitine-d3 Internal Standard
This protocol is designed to provide a self-validating system for the accurate quantification of adipoyl-L-carnitine.
Experimental Workflow Diagram:
Caption: Workflow for Spike-Recovery with SIL Internal Standard.
Detailed Protocol:
-
Preparation of Spiked Samples:
-
Obtain a pool of the relevant blank biological matrix (e.g., human plasma).
-
Prepare a stock solution of adipoyl-L-carnitine at a known high concentration.
-
Spike a set of blank matrix aliquots with the adipoyl-L-carnitine stock solution to achieve a final concentration within the expected physiological or pharmacological range. Prepare at least three concentration levels (low, medium, and high).
-
-
Addition of Internal Standard:
-
Prepare a working solution of adipoyl-L-carnitine-d3.
-
To each spiked sample, add a precise volume of the adipoyl-L-carnitine-d3 working solution.
-
-
Sample Extraction:
-
Perform a protein precipitation extraction by adding a solvent such as acetonitrile or methanol.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto an appropriate LC column for chromatographic separation.
-
Detect the analyte and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of adipoyl-L-carnitine to adipoyl-L-carnitine-d3 for each sample.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of adipoyl-L-carnitine in the spiked samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the percent recovery using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100[19]
-
Method 2: External Calibration without Internal Standard
This method relies solely on an external calibration curve for quantification and is more susceptible to matrix effects and sample preparation variability.
Experimental Workflow Diagram:
Caption: Workflow for External Calibration without Internal Standard.
Detailed Protocol:
-
Preparation of Spiked Samples:
-
Follow the same procedure as in Method 1 to prepare spiked samples at low, medium, and high concentrations.
-
-
Sample Extraction:
-
Perform the same protein precipitation extraction as in Method 1.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using the same LC-MS/MS method as in Method 1.
-
-
Data Analysis:
-
Construct a calibration curve using external standards prepared in a neat solution (without the biological matrix).
-
Determine the concentration of adipoyl-L-carnitine in the spiked samples by comparing their peak areas to the external calibration curve.
-
Calculate the percent recovery.
-
Comparative Data Analysis
The following table presents hypothetical data to illustrate the expected outcomes from the two methods. The acceptance criteria for accuracy in bioanalytical method validation are typically within 85-115% of the nominal concentration (80-120% at the lower limit of quantification).[1][20]
| Spiked Concentration (ng/mL) | Method 1: Measured Concentration (ng/mL) with Adipoyl-L-carnitine-d3 IS | Method 1: Recovery (%) | Method 2: Measured Concentration (ng/mL) without IS | Method 2: Recovery (%) |
| 5.0 | 4.9 | 98.0 | 3.8 | 76.0 |
| 50.0 | 51.2 | 102.4 | 65.1 | 130.2 |
| 500.0 | 492.5 | 98.5 | 398.7 | 79.7 |
| Average Recovery | 99.6 | 95.3 | ||
| Precision (%CV) | 2.4 | 29.1 |
Interpretation of Results:
The data clearly demonstrates the superior performance of the spike-recovery method using adipoyl-L-carnitine-d3 as an internal standard.
-
Accuracy: Method 1 consistently yields recovery values very close to 100%, well within the accepted regulatory limits.[3][21] In contrast, Method 2 shows significant deviations, with both suppression (at low and high concentrations) and enhancement (at the medium concentration) of the signal, leading to inaccurate results.[6]
-
Precision: The precision of Method 1, as indicated by the low coefficient of variation (%CV), is excellent. Method 2 exhibits poor precision, highlighting the significant impact of uncorrected variability during sample processing and analysis.[4]
The Scientific Rationale: Why Adipoyl-L-carnitine-d3 is the Superior Choice
The use of a stable isotope-labeled internal standard like adipoyl-L-carnitine-d3 is fundamentally a more sound scientific approach for several reasons:
-
Compensation for Matrix Effects: The SIL IS co-elutes with the analyte and experiences the same ionization suppression or enhancement in the mass spectrometer source.[6][7] The ratiometric measurement effectively normalizes these effects.
-
Correction for Sample Preparation Variability: Any physical loss of the analyte during extraction, evaporation, or reconstitution steps is mirrored by a proportional loss of the SIL IS.[10][12]
-
Increased Robustness and Reliability: By accounting for these sources of error, the method becomes more robust and produces more reliable and reproducible data, which is crucial for regulatory submissions.[22][23]
Conclusion: A Commitment to Data Quality
For researchers, scientists, and drug development professionals, the choice of methodology for accuracy assessment has profound implications for the integrity of their data. While an external calibration method may appear simpler, it is fraught with potential for error due to the unmitigated impact of matrix effects and sample preparation variability.
The spike-recovery method, when coupled with a high-quality stable isotope-labeled internal standard such as adipoyl-L-carnitine-d3, provides a self-validating system that ensures the highest level of accuracy and precision. This approach is not just a best practice; it is an essential component of a rigorous scientific methodology that underpins the development of safe and effective therapeutics. By embracing this standard, the scientific community can have greater confidence in the data that drives critical decisions in drug development.
References
- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.).
- The Role of Internal Standards In Mass Spectrometry - SCION Instruments. (2025, April 21).
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (2022, April 15).
- Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid. (n.d.).
- How to Calculate Percent Recovery: A Comprehensive Guide. (2025, February 8).
- European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.).
- Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21).
- 3-Steps Recovery Calculation In Analytical Method Validation: Easy Tips - PharmaGuru. (2025, May 2).
- EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation | EPTRI. (2019, June 24).
- matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
- How Amino Acid Internal Standards Boost Mass Spec Accuracy - IROA Technologies. (2025, September 26).
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
- FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11).
- Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.).
- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.).
- Regulatory FDA Raises the Bar in Bioanalytical Method Validation - Journal For Clinical Studies. (n.d.).
- Designing Stable Isotope Labeled Internal Standards - Acanthus Research. (2022, January 11).
- Spike-and-recovery and linearity-of-dilution assessment - Thermo Fisher Scientific. (n.d.).
- An Explanation of Recovery and Linearity - Quansys Biosciences. (2022, September 26).
- A Review on Spike and Recovery Method in Analytical Method Development and Validation. (n.d.).
- A Review on Spike and Recovery Method in Analytical Method Development and Validation. (2022, December 4).
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. journalforclinicalstudies.com [journalforclinicalstudies.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. eijppr.com [eijppr.com]
- 9. nebiolab.com [nebiolab.com]
- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 11. iroatech.com [iroatech.com]
- 12. bioszeparacio.hu [bioszeparacio.hu]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. A Review on Spike and Recovery Method in Analytical Method Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. How to Calculate Percent Recovery: A Comprehensive Guide [jitsi.cmu.edu.jm]
- 18. pharmaguru.co [pharmaguru.co]
- 19. An Explanation of Recovery and Linearity [quansysbio.com]
- 20. anivet.au.dk [anivet.au.dk]
- 21. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. id-eptri.eu [id-eptri.eu]
- 23. bioanalysisforum.jp [bioanalysisforum.jp]
Definitive Guide: Limit of Detection (LOD) for Adipoylcarnitine (C6DC) in Dried Blood Spots
Topic: Limit of Detection (LOD) for Adipoylcarnitine (C6DC) in Dried Blood Spots (DBS) Content Type: Publish Comparison Guide Audience: Researchers, Clinical Chemists, and Drug Development Professionals
Executive Summary: The Sensitivity vs. Specificity Paradox
Adipoylcarnitine (C6DC) is a critical dicarboxylic acylcarnitine biomarker, primarily associated with Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) and Glutaric Acidemia Type II (GA2). In newborn screening (NBS) and clinical diagnostics, the detection of C6DC in Dried Blood Spots (DBS) presents a unique analytical challenge: it exists at low physiological concentrations and is prone to isobaric interferences that traditional high-throughput methods often miss.
This guide objectively compares the High-Sensitivity Derivatized LC-MS/MS Methodology (the "Product" / Gold Standard for confirmation) against the industry-standard Flow Injection Analysis (FIA-MS/MS) . While FIA-MS/MS offers speed, our analysis demonstrates that derivatized LC-MS/MS provides a superior Limit of Detection (LOD)—typically <0.01 µmol/L —and, crucially, the chromatographic resolution required to eliminate false positives caused by isobaric hydroxy-acylcarnitines.
Technical Background: The Analyte and the Matrix
The Analyte: Adipoylcarnitine (C6DC)
-
Chemical Nature: A six-carbon dicarboxylic acylcarnitine.
-
Clinical Significance: Elevated levels indicate defects in fatty acid oxidation. It is often a secondary marker to Octanoylcarnitine (C8) for MCADD but a primary marker for other organic acidemias.
-
Analytical Challenge: C6DC contains two carboxyl groups. In electrospray ionization (ESI), dicarboxylic species often ionize poorly in their native (free acid) form compared to monocarboxylic species.
The Matrix: Dried Blood Spots (DBS)
DBS is a complex matrix. The paper substrate (cellulose) and the drying process can trap analytes, requiring robust extraction. Furthermore, whole blood contains numerous endogenous isomers that share the same mass-to-charge ratio (
Comparative Analysis: LC-MS/MS vs. FIA-MS/MS
The following table contrasts the performance of the High-Sensitivity LC-MS/MS method against standard alternatives.
Table 1: Performance Comparison of C6DC Analysis Methods
| Feature | High-Sensitivity LC-MS/MS (Derivatized) | Standard FIA-MS/MS (Non-Derivatized) | FIA-MS/MS (Derivatized) |
| Methodology | Chromatographic separation + Butyl esterification | Direct infusion + Free acid detection | Direct infusion + Butyl esterification |
| Limit of Detection (LOD) | 0.002 – 0.010 µmol/L [1, 2] | ~0.05 – 0.10 µmol/L | 0.01 – 0.03 µmol/L |
| Isobaric Resolution | High (Separates C6DC from C8-OH isomers) | None (Susceptible to false positives) | None |
| Ionization Efficiency | Excellent (Butyl esters increase proton affinity) | Poor (Dicarboxylic acids ionize weakly) | Excellent |
| Throughput | Lower (12–15 min/sample) | Ultra-High (1–2 min/sample) | High (2 min/sample) |
| Primary Use Case | Confirmation / Second-Tier Testing | First-Tier Population Screening | Enhanced Screening |
Expert Insight: Why Derivatization Matters for C6DC
In non-derivatized methods, C6DC must be detected as a free acid. Dicarboxylic acids have two acidic protons, which can lead to charge distribution issues in positive ESI mode, significantly reducing signal intensity (often by a factor of 5 compared to esters) [3]. Derivatization with n-butanol/HCl converts the carboxyl groups to butyl esters, increasing hydrophobicity and proton affinity. This lowers the LOD by approximately 5-10 fold , making it the only viable option for detecting trace levels of C6DC in borderline cases.
Visualizing the Workflow and Decision Logic
The following diagrams illustrate the experimental workflow and the clinical decision logic for selecting the appropriate method.
Figure 1: Analytical Workflow (DBS to Data)
Caption: Step-by-step workflow for the high-sensitivity derivatized LC-MS/MS analysis of adipoylcarnitine.
Figure 2: Isobaric Interference Logic
Caption: LC-MS/MS resolves C6DC from isobaric interferences that co-elute in FIA methods.
Validated Experimental Protocol (Gold Standard)
Objective: Quantify Adipoylcarnitine (C6DC) with an LOD < 0.01 µmol/L.
Reagents:
-
Extraction Solvent: Methanol containing stable isotope-labeled internal standards (e.g.,
-C6DC or -C5DC if C6 is unavailable). -
Derivatization Reagent: 3N HCl in n-Butanol.
-
Mobile Phase: Acetonitrile/Water gradient with 0.1% Formic Acid.
Step-by-Step Methodology:
-
Sample Punch: Punch a 3.2 mm (1/8 inch) disk from the DBS card into a 96-well polypropylene plate.
-
Extraction: Add 100 µL of Extraction Solvent. Shake at 600 rpm for 20 minutes at room temperature.
-
Scientific Rationale: Methanol precipitates hemoglobin while solubilizing acylcarnitines.
-
-
Transfer & Dry: Transfer the supernatant to a clean plate. Evaporate to dryness under a gentle stream of nitrogen (40°C).
-
Derivatization: Add 50 µL of 3N HCl in n-Butanol . Seal the plate and incubate at 65°C for 15-20 minutes .
-
Critical Step: This converts the dicarboxylic acid to a dibutyl ester, shifting the mass by +112 Da (2 x 56 Da) and significantly enhancing ionization efficiency [4].
-
-
Final Drying: Remove the seal and evaporate the reagent to dryness under nitrogen (40°C).
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 80:20 Acetonitrile:Water).
-
Analysis: Inject 5-10 µL onto an LC-MS/MS system (e.g., C18 column).
-
MS Parameters: Monitor the transition for the dibutyl ester. For C6DC (MW ~275 un-derivatized), the dibutyl ester precursor is
~388. Monitor transition to the characteristic fragment (typically 85 Da or specific chain loss).
-
References
-
Fingerhut, R., et al. (2012). "A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening." Analytical and Bioanalytical Chemistry, 404, 741–751.[1] Link
-
Matern, D., et al. (2007). "Reduction of the false-positive rate in newborn screening by implementation of second-tier tests." Journal of Inherited Metabolic Disease, 30(4), 585-592. Link
-
De Jesus, V. R., et al. (2010). "Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry." Clinica Chimica Acta, 411(9-10), 684-689. Link
-
Turgeon, C. T., et al. (2010). "Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots." Clinical Chemistry, 56(11), 1686-1695. Link
Sources
Safety Operating Guide
Personal protective equipment for handling Adipoyl-L-carnitine-d3
Executive Summary
Adipoyl-L-carnitine-d3 (C6DC-d3) is a stable isotope-labeled internal standard primarily used in tandem mass spectrometry (LC-MS/MS) for the diagnosis of metabolic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.
While the chemical toxicity profile of this compound is classified as Irritant (not acutely toxic), the operational risk lies in its hygroscopic nature and isotopic integrity . Improper handling can lead to hydrolysis, deuterium exchange, or concentration errors that invalidate expensive analytical runs. This guide prioritizes operator safety while simultaneously protecting the chemical standard from environmental degradation.
Risk Assessment & Hazard Profile
Before selecting PPE, we must understand the specific hazards. Adipoyl-L-carnitine-d3 shares the toxicological profile of its non-deuterated analog.
| Hazard Category | Classification | H-Code | Description | Operational Implication |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1][2][3] | Direct contact with powder must be prevented. |
| Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[1][3][4] | Dust generation during weighing is the primary ocular risk. |
| STOT - Single Exposure | Category 3 | H335 | May cause respiratory irritation.[1][3] | Inhalation of fine particulate matter must be avoided. |
| Chemical Stability | Hygroscopic | N/A | Absorbs atmospheric moisture. | Critical: Moisture initiates hydrolysis, altering the concentration and potentially causing degradation. |
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and gloves" are insufficient descriptors for quantitative analytical work. The following specifications are required to ensure barrier integrity against both the solid substance and the organic solvents (typically Methanol) used for reconstitution.
Core PPE Requirements[6][7][8][9][10][11]
| Protection Zone | Recommended Equipment | Technical Specification & Rationale |
| Hand Protection | Nitrile Rubber Gloves | Spec: Minimum thickness 0.11 mm (4 mil).Rationale: Nitrile offers excellent chemical resistance to Methanol (breakthrough time >30 min for splash contact). Latex is not recommended due to poor organic solvent resistance and potential allergenicity. |
| Eye Protection | Safety Glasses with Side Shields | Spec: ANSI Z87.1 (US) or EN166 (EU) compliant.Rationale: Protects against projectile particulates during vial opening and solvent splashes during pipetting. |
| Respiratory | Fume Hood (Primary) | Spec: Class II Biological Safety Cabinet or Chemical Fume Hood.Rationale: Engineering controls are superior to respirators. Handling the powder inside a hood prevents inhalation of H335 irritants and protects the sample from ambient humidity. |
| Body Protection | Lab Coat (High-Neck) | Spec: 100% Cotton or chemically resistant synthetic blend.Rationale: Prevents skin contact and reduces static electricity buildup (common with synthetic fibers) which can scatter the dry powder. |
Operational Protocol: Handling & Reconstitution
Note: This protocol assumes the use of Methanol (MeOH) as the primary solvent for stock solutions, as it preserves stability better than aqueous solutions.
Phase 1: Environmental Preparation
-
Static Control: Acylcarnitine powders are often static-prone. Use an anti-static gun or ionizer bar inside the weigh station if available.
-
Equilibration: Remove the vial from the freezer (-20°C). Allow it to reach room temperature (approx. 15–20 mins) before opening.
-
Why? Opening a cold vial introduces condensation from the air, immediately degrading the hygroscopic solid.
-
Phase 2: Weighing & Solubilization
-
Don PPE: Put on nitrile gloves and safety glasses.
-
Vial Opening: Tap the vial gently on the benchtop to settle all powder to the bottom.
-
Solvent Addition:
-
Add LC-MS grade Methanol directly to the original vial if possible to avoid transfer losses.
-
Target Concentration: Typically 1 mg/mL for stock solutions.
-
-
Dissolution: Vortex gently for 30 seconds. Sonicate for 1 minute if visual particulates remain.
-
Caution: Do not heat.[5] Heat accelerates hydrolysis of the ester bond in acylcarnitines.
-
Phase 3: Storage of Reconstituted Standard
-
Aliquot: Do not store the bulk stock in the original vial after opening. Aliquot into amber glass vials with PTFE-lined caps.
-
Labeling: Mark with "C6DC-d3", Solvent (MeOH), Concentration, Date, and Operator Initials.
-
Temperature: Store at -20°C or lower.
Visual Workflow (Operational Logic)
The following diagram outlines the decision logic for handling the standard from storage to disposal.
Figure 1: Operational decision tree for handling Adipoyl-L-carnitine-d3, prioritizing sample integrity and operator safety.
Emergency & Disposal Procedures
Spill Management
In the event of a powder spill (rare, usually milligram quantities):
-
Isolate: Alert nearby personnel.
-
Protect: Ensure you are wearing nitrile gloves and a mask/face shield.
-
Contain: Cover the spill with a damp paper towel (to prevent dust generation) or use a dedicated chemical spill pad.
-
Clean: Wipe the area with 70% Ethanol or Methanol.
-
Dispose: Place cleanup materials in a sealed bag labeled "Hazardous Chemical Waste."
Disposal of Expired/Unused Material
Adipoyl-L-carnitine-d3 must never be disposed of down the drain.
-
Dissolution: Dissolve any remaining solid in a combustible solvent (e.g., Methanol or Acetone).
-
Classification: Label as "Organic Solvent Waste with Trace Chemical Standards."
-
Method: Incineration in a chemical incinerator equipped with an afterburner and scrubber is the required method for destruction.
References
-
National Institutes of Health (NIH) / PubChem. Adipoyl-L-carnitine Compound Summary (Safety & Hazards). [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (PPE Standards). [Link]
-
Avanti Polar Lipids. Acyl Carnitine - Deuterated Standards Handling. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
